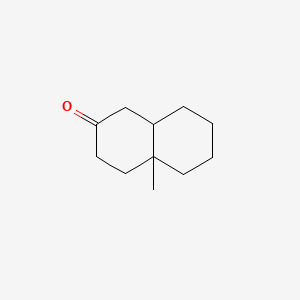
9-Methyl-trans-decalone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-trans-decalone: is a bicyclic organic compound with a methyl group attached to the ninth carbon of the trans-decalone structure. The trans-decalone structure consists of two fused cyclohexane rings in a trans configuration, making it more stable than its cis counterpart due to fewer steric interactions. This compound is significant in organic chemistry due to its presence in various natural products and its utility in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-trans-decalone typically involves the alkylation of trans-1-decalone. One common method is the direct alkylation of trans-1-decalone, which primarily yields the 2-alkyl derivative. To obtain the desired 9-alkyl-1-decalone, the 2-position can be blocked, allowing for the formation of the 9-alkyl derivative as a mixture of cis and trans isomers .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to favor the formation of the trans isomer.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction of the carbonyl group in this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as Grignard reagents can add to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: New carbon-carbon bonded compounds.
Applications De Recherche Scientifique
Chemistry: 9-Methyl-trans-decalone is used as a precursor in the synthesis of complex organic molecules, particularly in the study of stereochemistry and conformational analysis of bicyclic systems .
Biology and Medicine: While specific biological applications of this compound are less documented, its structural analogs are often studied for their potential biological activity, including as intermediates in the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals due to its stable bicyclic structure and reactivity.
Mécanisme D'action
The mechanism of action of 9-Methyl-trans-decalone in chemical reactions involves the reactivity of its carbonyl group and the methyl substituent. The carbonyl group can participate in nucleophilic addition and substitution reactions, while the methyl group can undergo oxidation to form aldehydes or carboxylic acids. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Cis-9-Methyl-decalone: The cis isomer of 9-Methyl-trans-decalone, which is less stable due to steric interactions.
Trans-1-Decalone: The parent compound without the methyl substituent.
Cis-1-Decalone: The cis isomer of trans-1-decalone.
Uniqueness: this compound is unique due to its trans configuration, which provides greater stability and distinct reactivity compared to its cis counterpart. The presence of the methyl group at the ninth position also influences its chemical behavior, making it a valuable compound for studying stereochemistry and conformational analysis .
Propriétés
Numéro CAS |
57458-01-2 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4a-methyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C11H18O/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h9H,2-8H2,1H3 |
Clé InChI |
QAFCUHJMKAQBFU-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1CC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


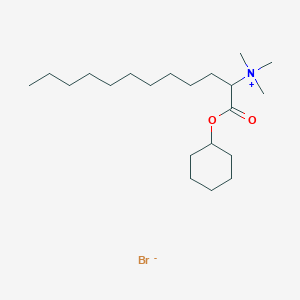

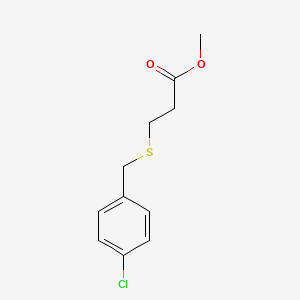


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
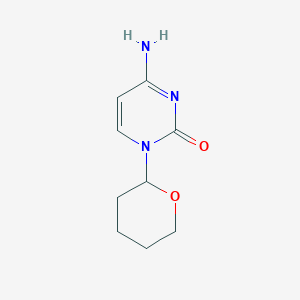

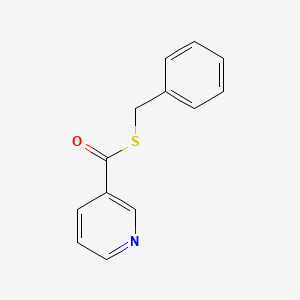
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
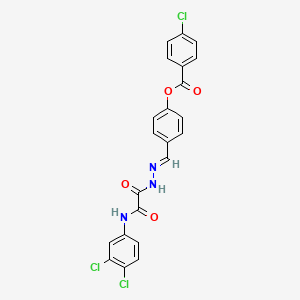
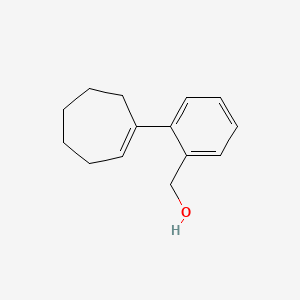

![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
